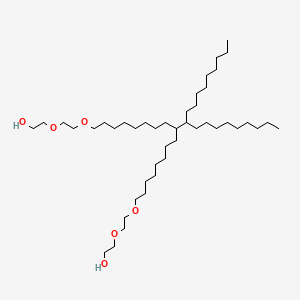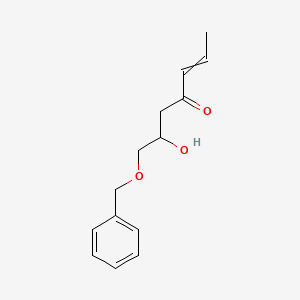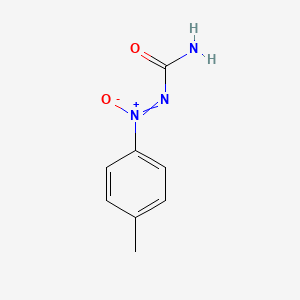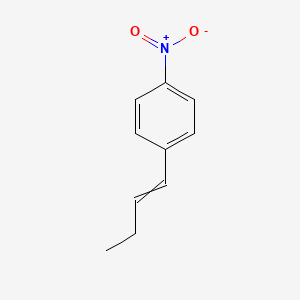
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol is a complex organic compound characterized by its long aliphatic chain and multiple hydroxyl and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol typically involves multi-step organic reactions. One common approach is the reaction of nonadecan-10-ol with appropriate diol and ether-forming reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. The hydroxyl and ether groups may also participate in hydrogen bonding and other interactions that modulate biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonadecan-10-ol: A simpler alcohol with a similar aliphatic chain.
10-Nonadecanone: A ketone with a similar chain length but different functional groups.
Nonadecan-10-yl N-({[3-(dimethylamino)propyl]sulfanyl}carbonyl)carbamate: A compound with similar structural features but different functional groups.
Uniqueness
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol is unique due to its combination of multiple hydroxyl and ether groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological membranes and other complex systems .
Propriétés
Numéro CAS |
691376-12-2 |
|---|---|
Formule moléculaire |
C44H90O6 |
Poids moléculaire |
715.2 g/mol |
Nom IUPAC |
2-[2-[9-[8-[2-(2-hydroxyethoxy)ethoxy]octyl]-10-nonylnonadecoxy]ethoxy]ethanol |
InChI |
InChI=1S/C44H90O6/c1-3-5-7-9-11-17-23-29-43(30-24-18-12-10-8-6-4-2)44(31-25-19-13-15-21-27-35-47-39-41-49-37-33-45)32-26-20-14-16-22-28-36-48-40-42-50-38-34-46/h43-46H,3-42H2,1-2H3 |
Clé InChI |
PLFMLJVPTVWLSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCC)C(CCCCCCCCOCCOCCO)CCCCCCCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)

![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)




![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)

![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
![[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile](/img/structure/B12527958.png)
